

In Vivo Efficacy Showdown: Ligritinib vs. TP-0903 in Preclinical Cancer Models

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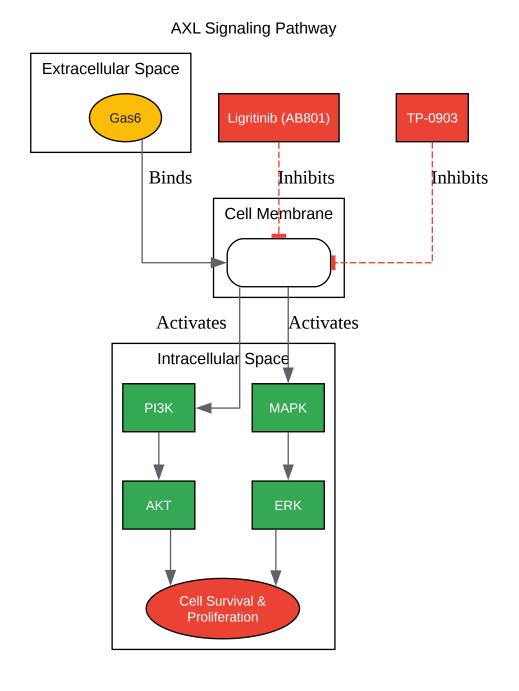
In the landscape of targeted cancer therapies, inhibitors of the AXL receptor tyrosine kinase have emerged as a promising strategy to overcome drug resistance and tumor metastasis. This guide provides a detailed comparative analysis of the in vivo efficacy of two AXL inhibitors: **Ligritinib** (also known as AB801) and TP-0903. This objective comparison is supported by experimental data from various preclinical models, offering valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the AXL Signaling Pathway

Both **Ligritinib** and TP-0903 exert their anti-tumor effects by targeting the AXL receptor tyrosine kinase, a key player in cell survival, proliferation, and migration.[1][2] TP-0903, however, is characterized as a multi-kinase inhibitor, also targeting other kinases such as FLT3, AURKA/B, and Chk1/2, which may contribute to its broader anti-leukemic activity.[3][4]

The AXL signaling cascade is initiated by the binding of its ligand, Gas6, leading to receptor dimerization and autophosphorylation. This activates downstream pathways, including PI3K/AKT and MAPK/ERK, which promote cancer cell proliferation and survival. By inhibiting AXL, both **Ligritinib** and TP-0903 aim to disrupt these critical signaling networks.





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Caption: AXL Signaling Pathway and Inhibition by Ligritinib and TP-0903.

Comparative In Vivo Efficacy



The following tables summarize the quantitative data from in vivo studies, providing a direct comparison of the anti-tumor activity of **Ligritinib** and TP-0903 in various xenograft models.

Table 1: In Vivo Efficacy of TP-0903 in Acute Myeloid

Leukemia (AML) Xenograft Models

Cell Line	Mouse Strain	Treatment and Dose	Key Findings	Reference
MOLM13-RES- Luc+	NSG	TP-0903 (60 mg/kg, p.o., 5 days/week for 3 weeks)	Significantly reduced leukemic cell outgrowth compared to vehicle and gilteritinib.	[5]
HL-60	Xenograft	TP-0903 (Monotherapy)	Prolonged median survival to 63 days (vs. 46 days for vehicle).	[3]
MV4-11 (R248W)	Xenograft	TP-0903 (Monotherapy)	Prolonged median survival to 81 days (vs. 51 days for vehicle).	[3]
OCI-AML3-Luc+	Xenograft	TP-0903 (50 mg/kg, p.o., 5 days/week for up to 6 weeks)	Suppressed outgrowth of leukemia cells and prolonged survival by 9 days.	[5]

Table 2: In Vivo Efficacy of TP-0903 in a Pancreatic Cancer Xenograft Model



Cell Line	Mouse Strain	Treatment and Dose	Key Findings	Reference
KPfC (BMF-A3)	C57BL/6	TP-0903 (25 mg/kg, p.o., daily)	Significantly suppressed tumor growth as a single agent.	[1]

Table 3: In Vivo Efficacy of Ligritinib (AB801) in

Combination Therapy

Tumor Model	Mouse Strain	Treatment and Dose	Key Findings	Reference
H1373 human lung cancer xenograft (KRAS G12C)	Xenograft	AB801 (30 mg/kg, p.o.) + Adagrasib (20 mg/kg)	Significant tumor growth inhibition, higher than adagrasib monotherapy.	[6]
CMT-167 murine lung cancer (KRAS G12C KI)	Syngeneic	AB801 (10 or 30 mg/kg) + Adagrasib	Significant tumor growth inhibition and enhanced survival compared to single agents.	[6]
MC38 colon adenocarcinoma	C57BL/6	AB801 (30 mg/kg, p.o., BID) + Oxaliplatin + anti-PD-1	Significantly lower tumor volumes and increased survival vs. dualagent therapy.	[7]

Note: While significant in vivo efficacy data for **Ligritinib** (AB801) is available in combination therapy settings, specific quantitative data for its use as a monotherapy in preclinical models was not readily available in the searched literature. The provided data highlights its potential to enhance the efficacy of other anti-cancer agents.



Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key in vivo experiments cited in this guide.

General Xenograft Tumor Model Workflow

The establishment and use of xenograft models are fundamental to in vivo cancer research. The following diagram illustrates a typical workflow.

General Xenograft Model Workflow 1. Cancer Cell Culture/Expansion 2. Cell Harvesting and Preparation 3. Subcutaneous/ Orthotopic Implantation into Immunodeficient Mice 4. Tumor Growth Monitoring 5. Drug Administration (Ligritinib, TP-0903, Vehicle) 6. Tumor Volume & Body Weight Measurement 7. Endpoint Analysis (Tumor Excision, Survival)



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Caption: A generalized workflow for conducting in vivo xenograft studies.

Protocol for Subcutaneous Xenograft Model

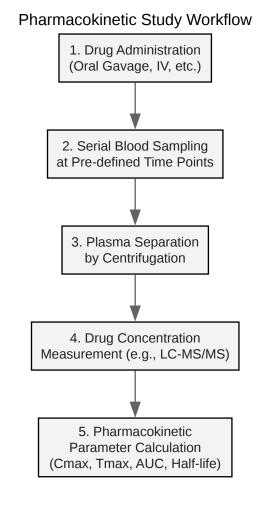
This protocol outlines the key steps for establishing a subcutaneous tumor model in immunodeficient mice.[8][9]

- Cell Preparation: Cancer cells are cultured to a logarithmic growth phase and harvested. The cells are then washed and resuspended in a suitable medium, often mixed with Matrigel, to a final concentration of $1-5 \times 10^7$ cells/mL.
- Animal Model: Immunodeficient mice (e.g., NSG or nude mice) aged 6-8 weeks are used as hosts.
- Implantation: A volume of 100–200 μL of the cell suspension is injected subcutaneously into the flank of each mouse.
- Tumor Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers, typically 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
- Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Drugs are administered as specified (e.g., oral gavage, intraperitoneal injection).
- Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Tumor tissues are often excised for further analysis, and survival data is recorded.

Pharmacokinetic Analysis Protocol

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. The following diagram illustrates a typical workflow for a murine pharmacokinetic study.





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Caption: A standard workflow for conducting pharmacokinetic studies in mice.

Conclusion

This comparative guide highlights the in vivo efficacy of **Ligritinib** and TP-0903. TP-0903 has demonstrated significant anti-tumor activity as a monotherapy in both AML and pancreatic cancer preclinical models. The available data for **Ligritinib** strongly supports its role in combination therapies, where it enhances the efficacy of other anti-cancer agents. The lack of extensive monotherapy data for **Ligritinib** in the public domain suggests a primary developmental focus on its synergistic potential. For researchers and drug developers, the choice between these two AXL inhibitors may depend on the specific therapeutic strategy: TP-0903 as a potential monotherapy or in combination for certain hematological and solid tumors, and **Ligritinib** as a potent combination partner to overcome resistance to standard-of-care and



targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of both agents.

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